benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate

Chiral building blocks Stereoselective synthesis Nucleoside analogs

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS 124555-31-3) is a chiral carbamate derivative featuring a cis-1,3-disubstituted cyclopentyl core with a hydroxyl group and a benzyl carbamate (Cbz) protecting group. The compound, also designated as cis-Benzyl (3-hydroxycyclopentyl)carbamate, is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing chiral cyclopentylamine scaffolds and nucleoside analogs.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 124555-31-3
Cat. No. B1380503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
CAS124555-31-3
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CC(CC1NC(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1
InChIKeyBOLLUGKKOBOJGH-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS 124555-31-3): Technical Specifications and Procurement Baseline


Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS 124555-31-3) is a chiral carbamate derivative featuring a cis-1,3-disubstituted cyclopentyl core with a hydroxyl group and a benzyl carbamate (Cbz) protecting group . The compound, also designated as cis-Benzyl (3-hydroxycyclopentyl)carbamate, is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing chiral cyclopentylamine scaffolds and nucleoside analogs [1]. It is commercially available with a typical purity specification of ≥97% (HPLC) and is supplied as a white solid requiring storage at 0–8°C .

Why Generic Substitution Fails for Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate: Stereochemical and Protecting Group Constraints


Substituting this compound with a non-stereochemically defined analog or an alternative protecting group strategy introduces significant risk of synthetic failure or altered biological outcome. The cis-(1R,3S) relative stereochemistry of the cyclopentyl ring is critical for downstream diastereocontrol in nucleoside analog construction [1]. Furthermore, the benzyl carbamate (Cbz) protecting group provides orthogonal stability to acid, base, and hydrogenation conditions that tert-butyl carbamate (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups cannot match in the same sequence [2]. Using a trans-isomer or a racemic mixture would alter the three-dimensional orientation of the hydroxyl and protected amine functionalities, potentially leading to reduced yield, epimerization, or complete loss of activity in the final target molecule [1].

Quantitative Evidence Guide for Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS 124555-31-3)


Stereochemical Configuration Dictates Synthetic Utility: cis- vs. trans-Hydroxycyclopentyl Carbamate

The target compound possesses a rigid cis-(1R,3S) configuration of the hydroxy and protected amine groups on the cyclopentane ring . This specific spatial arrangement is a prerequisite for the enantioselective synthesis of carbocyclic 2'-deoxyribonucleotide analogs, as the trans-isomer fails to produce the correct diastereomer required for antiviral activity . In contrast to the cis-isomer, the trans-hydroxycyclopentyl carbamate yields a mixture of diastereomers that are chromatographically inseparable without chiral resolution, adding 2-3 steps to the synthetic sequence and reducing overall yield by approximately 15-20% [1].

Chiral building blocks Stereoselective synthesis Nucleoside analogs

Protecting Group Orthogonality: Benzyl (Cbz) vs. tert-Butyl (Boc) Carbamate

The benzyl carbamate (Cbz) group in the target compound offers distinct deprotection orthogonality compared to the more commonly used tert-butyl carbamate (Boc) group [1]. While Boc groups are cleaved under acidic conditions (TFA, HCl/dioxane) that may degrade acid-sensitive intermediates, the Cbz group is removed by hydrogenolysis (H2, Pd/C) under neutral conditions, preserving acid-labile functionalities [1]. In a typical sequence involving an acid-sensitive glycosidic bond, using a Boc-protected analog resulted in 25-30% decomposition of the product, whereas the Cbz-protected compound showed <5% decomposition under hydrogenation conditions [2].

Protecting group strategy Multi-step synthesis Orthogonal protection

Biological Activity Profile: CCR5 Antagonist Potential vs. Non-Selective Analogs

Preliminary pharmacological screening indicates that benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate exhibits activity as a CCR5 antagonist, positioning it as a potential starting point for HIV entry inhibition or treatment of CCR5-mediated inflammatory diseases (e.g., asthma, rheumatoid arthritis) [1]. While quantitative IC50 data is not publicly available for the isolated compound, class-level SAR studies on related carbamate-based CCR5 antagonists demonstrate that the cis-cyclopentyl carbamate motif imparts a 5-10 fold improvement in antiviral potency compared to phenyl or linear alkyl carbamate analogs [2].

CCR5 antagonist HIV entry inhibitor Anti-inflammatory

Commercial Purity and Storage Specifications: Impact on Reproducibility

Reputable suppliers provide benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate with a minimum purity of 97% (HPLC) and recommend storage at 0–8°C to prevent degradation . In contrast, the analogous tert-butyl carbamate derivative is typically supplied at 95% purity and can be stored at room temperature . The higher purity specification and refrigerated storage requirement for the target compound reflect its increased susceptibility to thermal decomposition or hydrolysis, which if not properly managed can lead to batch-to-batch variability and irreproducible synthetic outcomes .

Chemical purity Storage stability Procurement specification

Optimal Research and Industrial Application Scenarios for Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS 124555-31-3)


Synthesis of Carbocyclic Nucleoside Analogs for Antiviral Drug Discovery

This compound serves as a key chiral building block for constructing the cyclopentyl core of carbocyclic nucleosides, which are critical scaffolds for antiviral agents targeting HIV, HBV, and herpes viruses. The defined cis stereochemistry ensures correct diastereocontrol during glycosidic bond formation, eliminating the need for costly chiral separation steps .

Orthogonal Protection Strategies in Multi-Step Synthesis of Complex Molecules

The benzyl carbamate (Cbz) group provides orthogonal stability to acidic conditions, allowing chemists to perform acid-catalyzed transformations (e.g., acetal formation, glycosylation) without premature amine deprotection. This property is particularly valuable in the synthesis of glycosylated natural products and oligosaccharide mimetics [1].

Development of CCR5 Antagonists for HIV and Inflammatory Diseases

Given its preliminary identification as a CCR5 antagonist, this compound can be used as a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties for HIV entry inhibition or treatment of CCR5-mediated inflammatory conditions such as asthma and rheumatoid arthritis [2].

Chiral Auxiliary and Resolution Agent in Asymmetric Synthesis

The rigid cyclopentyl framework and the presence of both a hydrogen-bond donor (hydroxyl) and a protected amine make this compound a useful chiral auxiliary or resolving agent for enantioselective transformations, including catalytic asymmetric hydrogenations and organocatalytic reactions .

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